molecular formula C10H10N2O4S B12925800 2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 669064-43-1

2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12925800
CAS No.: 669064-43-1
M. Wt: 254.26 g/mol
InChI Key: RKOSUOXFZGVZHO-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3, a keto group at position 5, and a benzenesulfonate group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of methylhydrazine with an acetylenic ketone in ethanol, which provides the pyrazole ring structure . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate is unique due to its specific substitution pattern and the presence of the benzenesulfonate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

669064-43-1

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

(3-methyl-5-oxo-4H-pyrazol-1-yl) benzenesulfonate

InChI

InChI=1S/C10H10N2O4S/c1-8-7-10(13)12(11-8)16-17(14,15)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

RKOSUOXFZGVZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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